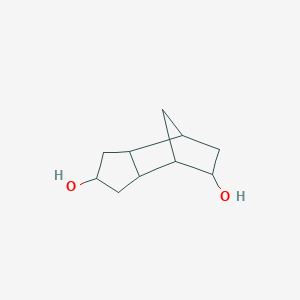

octahydro-1H-4,7-methanoindene-2,5-diol

Beschreibung

Octahydro-1H-4,7-methanoindene-2,5-diol is a bicyclic alicyclic diol characterized by a fused tricyclic framework comprising two six-membered rings and a five-membered methano bridge. This compound and its derivatives are of interest in organic synthesis due to their rigid, three-dimensional structures, which influence reactivity and intermolecular interactions. Evidence from bromination studies highlights its regiospecific reactivity under thermal conditions, favoring allylic bromination on the five-membered ring . Derivatives such as octahydro-4,7-methano-inden-5-one are precursors in fragrance chemistry, where functionalization at the 5-position yields aldehydes and ketones used in perfumery . The compound’s structural stability and functional group versatility make it a valuable scaffold in materials science and synthetic chemistry.

Eigenschaften

IUPAC Name |

tricyclo[5.2.1.02,6]decane-4,8-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c11-6-3-7-5-1-9(8(7)4-6)10(12)2-5/h5-12H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKGQWQNECUXJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C3C2CC(C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Octahydro-1H-4,7-Methanoinden-2,5-diol erfolgt typischerweise durch Hydrierung von Indenderivaten. Der Prozess umfasst die folgenden Schritte:

Hydrierung: Inden wird in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff (Pd/C) unter Hochdruck- und Hochtemperaturbedingungen hydriert.

Industrielle Produktionsmethoden: Die industrielle Produktion von Octahydro-1H-4,7-Methanoinden-2,5-diol folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und umfasst oft Durchflussreaktoren und fortschrittliche Reinigungsverfahren wie Destillation und Kristallisation .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Octahydro-1H-4,7-Methanoinden-2,5-diol kann Oxidationsreaktionen eingehen, um entsprechende Ketone oder Carbonsäuren zu bilden. Übliche Oxidationsmittel sind Chromtrioxid (CrO3) und Kaliumdichromat (K2Cr2O7).

Reduktion: Die Verbindung kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) zu Alkanen oder Alkoholen reduziert werden.

Substitution: Sie kann an Substitutionsreaktionen teilnehmen, bei denen die Hydroxylgruppen durch andere funktionelle Gruppen wie Halogenide oder Ether ersetzt werden.

Hauptprodukte:

Oxidation: Ketone, Carbonsäuren

Reduktion: Alkane, Alkohole

Substitution: Halogenide, Ether

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Octahydro-1H-4,7-Methanoinden-2,5-diol beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Hydroxylgruppen können Wasserstoffbrückenbindungen mit Enzymen oder Rezeptoren bilden und so deren Aktivität beeinflussen. Die tricyclische Struktur sorgt für Steifigkeit und ermöglicht präzise Interaktionen mit biologischen Makromolekülen.

Wirkmechanismus

The mechanism of action of octahydro-1H-4,7-methanoindene-2,5-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The tricyclic structure provides rigidity, allowing for precise interactions with biological macromolecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Methanoindene Cores

Key analogs include:

- Octahydro-4,7-methano-inden-5-one: A ketone derivative used in perfume compositions. Its synthesis involves aldol condensation and reduction steps, differing from the diol’s preparation .

- 1-(Octahydro-4,7-methano-inden-5-yl)-propan-2-one: A branched ketone derivative with enhanced volatility, optimized for fragrance applications .

- Brominated octahydro-1H-4,7-methanoindene derivatives: These exhibit regiospecific allylic bromination patterns, contrasting with non-specific halogenation in less rigid frameworks (e.g., octahydro-1H-indene) .

Table 1: Structural and Functional Comparisons

| Compound | Functional Groups | Key Reactivity | Applications |

|---|---|---|---|

| Octahydro-1H-4,7-methanoindene-2,5-diol | Diol (-OH) | Allylic bromination, oxidation | Synthetic intermediates |

| Octahydro-4,7-methano-inden-5-one | Ketone (C=O) | Aldol condensation, Grignard reactions | Perfume formulations |

| 1-(Octahydro-4,7-methano-inden-5-yl)-propan-2-one | Ketone (C=O), branched | Hydrogenation, esterification | Fragrance enhancers |

| Brominated methanoindene | Bromine substituents | Regiospecific allylic addition | Flame retardants, polymers |

Diol-Containing Alicyclic vs. Aromatic Compounds

This compound differs from aromatic diols like 2-methoxy-9,10-dihydrophenanthrene-4,5-diol (compound 66 in ) in electronic and conformational properties. The aromatic diol’s planar structure facilitates π-π stacking and hydrogen bonding in pharmaceuticals, whereas the alicyclic diol’s rigidity favors stereoselective catalysis and materials with high thermal stability .

Table 2: Alicyclic vs. Aromatic Diols

| Property | This compound | 2-Methoxy-9,10-dihydrophenanthrene-4,5-diol |

|---|---|---|

| Structure | Bicyclic alicyclic | Planar aromatic |

| Reactivity | Allylic functionalization | Electrophilic aromatic substitution |

| Intermolecular Forces | van der Waals, hydrogen bonding | π-π stacking, hydrogen bonding |

| Applications | Polymers, catalysts | Anticancer agents, antioxidants |

Reactivity in Halogenation and Functionalization

Thermal bromination of octahydro-1H-4,7-methanoindene yields regiospecific allylic bromides due to pyramidalization of the double bond intermediate, a phenomenon absent in less constrained systems like octahydro-1H-indene, which forms mixtures of tribromo and pentabromo products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.